Cas no 1520709-06-1 (1-(4-methyl-1H-imidazol-5-yl)methylpiperazine)

1-(4-methyl-1H-imidazol-5-yl)methylpiperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine
- Piperazine, 1-[(4-methyl-1H-imidazol-5-yl)methyl]-
- AKOS032958399
- 1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine
- 1520709-06-1
- SCHEMBL21919612
- EN300-1809856
-
- Inchi: 1S/C9H16N4/c1-8-9(12-7-11-8)6-13-4-2-10-3-5-13/h7,10H,2-6H2,1H3,(H,11,12)
- InChI Key: TVWTYXZMDOGPFM-UHFFFAOYSA-N
- SMILES: N1(CC2NC=NC=2C)CCNCC1
Computed Properties
- Exact Mass: 180.137496527g/mol
- Monoisotopic Mass: 180.137496527g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 44Ų
Experimental Properties
- Density: 1.128±0.06 g/cm3(Predicted)
- Boiling Point: 389.5±37.0 °C(Predicted)
- pka: 14.88±0.10(Predicted)
1-(4-methyl-1H-imidazol-5-yl)methylpiperazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1809856-2.5g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 2.5g |
$1230.0 | 2023-09-19 | ||
Enamine | EN300-1809856-0.5g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 0.5g |
$603.0 | 2023-09-19 | ||
Enamine | EN300-1809856-5.0g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 5g |
$2566.0 | 2023-05-23 | ||
Enamine | EN300-1809856-0.25g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 0.25g |
$579.0 | 2023-09-19 | ||
Enamine | EN300-1809856-0.05g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 0.05g |
$528.0 | 2023-09-19 | ||
Enamine | EN300-1809856-1.0g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 1g |
$884.0 | 2023-05-23 | ||
Enamine | EN300-1809856-10.0g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 10g |
$3807.0 | 2023-05-23 | ||
Enamine | EN300-1809856-1g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 1g |
$628.0 | 2023-09-19 | ||
Enamine | EN300-1809856-5g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 5g |
$1821.0 | 2023-09-19 | ||
Enamine | EN300-1809856-0.1g |
1-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine |
1520709-06-1 | 0.1g |
$553.0 | 2023-09-19 |
1-(4-methyl-1H-imidazol-5-yl)methylpiperazine Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine
Introduction to 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine (CAS No. 1520709-06-1)
1-(4-methyl-1H-imidazol-5-yl)methylpiperazine, with the CAS number 1520709-06-1, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as MMP for brevity, is a derivative of piperazine and features a unique structural arrangement that includes a 4-methylimidazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The molecular structure of 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine consists of a piperazine ring connected to a 4-methylimidazole ring via a methyl group. This configuration provides the compound with both hydrophilic and hydrophobic characteristics, which are crucial for its interactions with biological systems. The piperazine ring is known for its ability to form hydrogen bonds and participate in various chemical reactions, while the 4-methylimidazole moiety contributes to the compound's overall stability and reactivity.
In recent years, MMP has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Research has shown that MMP can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders such as depression, anxiety, and schizophrenia. By modulating these receptors, MMP may offer new avenues for the treatment of these conditions.
Beyond its potential as a therapeutic agent, MMP has also been explored for its use in chemical synthesis. Its unique structure makes it an excellent building block for the creation of more complex molecules. For instance, it can be used as a ligand in metal complexes or as a precursor in the synthesis of other bioactive compounds. This versatility has led to its adoption in various synthetic routes and methodologies within the field of organic chemistry.
The pharmacological profile of MMP has been further elucidated through preclinical studies. In vitro assays have demonstrated that it exhibits selective binding to specific receptors, suggesting that it may have a favorable safety profile compared to other compounds with broader activity. Additionally, animal studies have provided insights into its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have shown that MMP has good oral bioavailability and a favorable half-life, making it suitable for further development as a drug candidate.
The safety and efficacy of MMP have also been evaluated in early-stage clinical trials. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand its long-term safety and efficacy profiles. Ongoing clinical trials are currently exploring its potential in treating various neurological disorders and other conditions where modulation of neurotransmitter systems may be beneficial.
In conclusion, 1-(4-methyl-1H-imidazol-5-yl)methylpiperazine (CAS No. 1520709-06-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely that new opportunities will emerge for its use in improving human health.
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